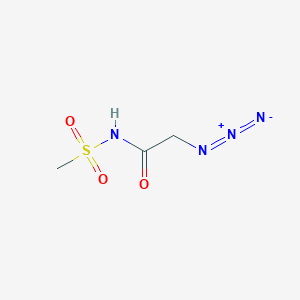
1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol
Übersicht
Beschreibung
“1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” is a compound that contains an aminopropyl group, an ethoxy group, and a pyrrolidinol group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as materials science or medicinal chemistry.
Synthesis Analysis
While the specific synthesis route for “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” is not available, similar compounds are often synthesized through reactions involving amines and alcohols . The exact method would depend on the desired configuration and the specific conditions, such as temperature, solvent, and catalyst.
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” can be inferred from its name. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopropyl group suggests a three-carbon chain attached to the ring via a nitrogen atom, and the 4-ethoxypyrrolidin-3-ol indicates an ethoxy group and a hydroxyl group attached to the ring .
Chemical Reactions Analysis
The chemical reactivity of “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” would likely be influenced by its functional groups. The amine group could participate in reactions with acids and alkyl halides . The alcohol group could undergo reactions such as esterification or oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” would be influenced by its functional groups and molecular structure. The presence of polar functional groups like the amine and alcohol could make the compound soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Compounds with structures similar to “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” are often used as precursors in organic synthesis. For example, 1-(3-Aminopropyl)-4-methylpiperazine is used for the preparation of furan-2-carboxylic acid derivatives .
Pharmaceuticals
Such aminopropyl compounds are important raw materials and intermediates in pharmaceuticals. They can be involved in the synthesis of various drug molecules .
Agrochemicals
The structure suggests potential use in agrochemicals as an intermediate for developing compounds that could be used in pesticides or fertilizers .
Dyestuff Industry
Aminopropyl groups are also used in the dyestuff industry, indicating that “1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” could be utilized in the synthesis of dyes .
Nanomaterials
A related compound, 1-(3-Aminopropyl)imidazole, has been used in the preparation of magnetite nanoparticles, suggesting a possible application in nanotechnology for creating functionalized nanoparticles .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9-7-11(5-3-4-10)6-8(9)12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWUATORHDOKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)


![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)





![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)

![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)